molecular formula C9H6ClN3 B1487810 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 885275-72-9

2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No. B1487810
CAS RN: 885275-72-9
M. Wt: 191.62 g/mol
InChI Key: TVHZJWABGHPMQH-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile” is a chemical compound with the CAS Number: 885275-72-9 . It has a molecular weight of 191.62 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClN3/c10-3-8-6-13-5-7(4-11)1-2-9(13)12-8/h1-2,5-6H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, imidazo[1,2-a]pyridines are known to undergo various reactions. For instance, they can be functionalized via radical reactions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Fluorescent Probes for Metal Ions

One study outlines the synthesis of novel imidazo[1,2-a]pyridine derivatives through a one-pot reaction involving β-lactam carbenes and 2-pyridyl isonitriles. Among these derivatives, specific compounds demonstrated efficiency as fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Synthesis of Heterocycles for Pharmaceutical Use

Research highlights the reaction of metalated arylmethylisonitriles with 2-chloropyridines to form imidazo[1,5-a]pyridines. This method also applies to imidoyl chlorides and a chloroquinoline, yielding imidazoles and an imidazo[1,5-a]quinolone, underlining the importance of these heterocycles in pharmaceutical synthesis (Li et al., 2016).

Preparation of Electron-Deficient Heterocycles

Another study presents a new annulation method for preparing imidazo[1,2-a]pyridine ring systems under mild conditions. This method is broadly applicable to electron-poor 2-aminopyridines and complements classic preparation techniques, expanding the scope of accessible heterocyclic compounds (Mcdonald & Peese, 2015).

Development of Therapeutic Agents

Imidazo[1,2-a]pyridine is recognized for its wide range of applications in medicinal chemistry. It exhibits anticancer, antimycobacterial, antileishmanial, and other pharmacological activities. Structural modifications of this scaffold have led to the discovery and development of novel therapeutic agents, demonstrating the versatility and potential of imidazo[1,2-a]pyridine derivatives in drug discovery (Deep et al., 2016).

Safety and Hazards

The compound has been classified with the following hazard statements: H301, H311, H331, and H341 . These indicate that it is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been explored for the development of covalent inhibitors . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds widely utilized in medicinal chemistry . The compound’s impact on biochemical pathways and their downstream effects require further investigation.

Action Environment

The compound should be stored in an inert atmosphere at 2-8°C

Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions can vary, with some leading to enzyme inhibition and others to enzyme activation, thereby influencing the overall metabolic processes within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are vital for cellular functions. These effects on cellular metabolism can result in altered energy production and utilization, impacting overall cell health and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby altering the transcription of specific genes. These molecular interactions are essential for understanding the compound’s overall effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to certain environmental factors such as light and temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and proliferation rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range can cause detrimental effects. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and alter metabolite levels within the cell. For example, it has been shown to influence the activity of enzymes involved in the glycolytic pathway, thereby affecting glucose metabolism and energy production . Additionally, this compound can interact with cofactors such as NADH and FADH2, which are essential for cellular respiration and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its overall activity and function. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Additionally, this compound can be found in the nucleus, where it can interact with transcription factors and influence gene expression.

properties

IUPAC Name

2-(chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-3-8-6-13-5-7(4-11)1-2-9(13)12-8/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHZJWABGHPMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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